molecular formula C8H10O2S B7785317 Methyl 5-ethylthiophene-3-carboxylate CAS No. 938006-77-0

Methyl 5-ethylthiophene-3-carboxylate

Cat. No.: B7785317
CAS No.: 938006-77-0
M. Wt: 170.23 g/mol
InChI Key: RBDXFFOPKRIXOL-UHFFFAOYSA-N
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Description

Methyl 5-ethylthiophene-3-carboxylate is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 5-ethylthiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Alcohols or thiols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 5-ethylthiophene-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-ethylthiophene-3-carboxylate involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, which can affect biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethylthiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds for research and industrial applications .

Properties

IUPAC Name

methyl 5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDXFFOPKRIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287399
Record name Methyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938006-77-0
Record name Methyl 5-ethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938006-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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